molecular formula C12H16N2O5 B5352166 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid

4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid

Cat. No.: B5352166
M. Wt: 268.27 g/mol
InChI Key: VBISYAPNUYLIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid, also known as EMCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. EMCA belongs to the class of oxazole-containing compounds, which are known for their diverse biological activities.

Scientific Research Applications

4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid has been studied for its potential applications as an anticancer and antiviral agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the development of antiviral drugs.

Mechanism of Action

The mechanism of action of 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and viral replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile and does not exhibit significant side effects. Studies have also shown that this compound has good bioavailability and can be easily absorbed by the body. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate.

Advantages and Limitations for Lab Experiments

4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid has several advantages for use in lab experiments, including its high yield and purity, low toxicity, and favorable pharmacokinetic profile. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid, including its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for use as a drug candidate. Finally, the development of novel synthesis methods for this compound may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-ethyl-4-methyl-5-nitrooxazole with morpholine, followed by reduction and carbonylation reactions. The final product is obtained in high yield and purity, making it suitable for further research.

Properties

IUPAC Name

4-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-3-9-13-7(2)10(19-9)11(15)14-4-5-18-8(6-14)12(16)17/h8H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBISYAPNUYLIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)N2CCOC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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